molecular formula C19H25N3OS2 B2447567 2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1428357-64-5

2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2447567
CAS No.: 1428357-64-5
M. Wt: 375.55
InChI Key: ZWPBKYSSAKFSHR-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is an organic compound belonging to the broader class of thioethers and imidazoles. With its complex structure, it finds various applications across different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thioether Formation: : The synthesis begins with the reaction between benzyl chloride and thiourea under basic conditions to form benzylthiourea.

  • Imidazole Introduction: : The compound is then reacted with 1-methyl-1H-imidazole-2-thiol to introduce the imidazole moiety.

  • Piperidine Derivative: : Subsequently, the benzylthiourea derivative is treated with a piperidine-based compound to produce the final product. Typical reaction conditions include heating to moderate temperatures and using solvents like methanol or dichloromethane.

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed to maintain stringent control over reaction conditions, ensuring high yield and purity. Catalysts such as palladium or platinum on carbon may be utilized to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reductive conditions can transform the ketone group to an alcohol.

  • Substitution: : The benzyl group can undergo electrophilic or nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, MCPBA.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Various alkylating agents under basic or acidic conditions.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohols.

  • Substitution: : Modified benzyl derivatives.

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in organic synthesis, especially in the formation of complex molecules.

Biology

Investigated for its potential as a bioactive compound due to the presence of the imidazole ring, which is known for biological activity.

Medicine

Explored in drug design and development, particularly for its potential interactions with enzymes and receptors.

Industry

Utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exerts its effects primarily through its ability to interact with biological targets such as enzymes and receptors. The thioether group can form strong interactions with sulfur-containing amino acids, while the imidazole ring can coordinate with metal ions in enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1-(4-(methylthio)piperidin-1-yl)ethanone

  • 2-(benzylthio)-1-(4-((1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

  • 2-(benzylthio)-1-(4-(((1-ethyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Uniqueness

Compared to its analogs, 2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone stands out due to its specific substitution pattern, which provides unique steric and electronic properties. This unique structure may result in distinctive biological activities and chemical reactivity, making it a compound of interest for various applications.

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Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS2/c1-21-12-9-20-19(21)25-14-17-7-10-22(11-8-17)18(23)15-24-13-16-5-3-2-4-6-16/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPBKYSSAKFSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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